

# Preparation of Dioctadecyldimethylammonium Bromide (DODAB) Unilamellar Vesicles: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dimethyldioctadecylammonium

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## Introduction

Dioctadecyldimethylammonium bromide (DODAB) is a synthetic cationic lipid renowned for its ability to form stable unilamellar vesicles in aqueous solutions. These vesicles are of significant interest in various biomedical applications, including as carriers for drug and gene delivery, and as antimicrobial agents.<sup>[1][2][3]</sup> The positive surface charge of DODAB vesicles facilitates interaction with negatively charged biological membranes, enhancing their potential for cellular uptake. The physicochemical properties of DODAB vesicles, such as size, charge, and stability, can be tailored by the preparation method and formulation parameters.<sup>[2][4]</sup> This document provides detailed protocols for the preparation of DODAB unilamellar vesicles using common laboratory techniques and summarizes their key characteristics.

## Data Presentation

The physical properties of DODAB vesicles are highly dependent on the preparation method and the composition of the dispersion medium. The following tables summarize typical quantitative data for DODAB vesicles.

Table 1: Physicochemical Properties of DODAB/DPPC Vesicles as a Function of DODAB Molar Percentage.

DODAB (%)	Mean Diameter (nm)	Zeta Potential (mV)	Polydispersity Index (PDI)
0 (DPPC)	>1000	~0	High
25	~400	+60	Moderate
50	~300	+60	Low
75	~250	+60	Low
100 (DODAB)	~200	+60	Low

Data adapted from studies on DODAB/DPPC mixed vesicles, showing that increasing DODAB content tends to decrease vesicle size while maintaining a strong positive zeta potential.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Effect of NaCl Concentration on the Stability of 50% DODAB/DPPC Vesicles.[\[8\]](#)

NaCl Concentration (mM)	Mean Diameter (nm)	Zeta Potential (mV)	Colloid Stability
1	293	+55.4	High
50	285	+54.8	High
150	278	+53.2	High

At a 50% molar ratio of DODAB to DPPC, vesicles exhibit remarkable colloidal stability across a range of salt concentrations.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### Method 1: Thin-Film Hydration Followed by Vortexing

This is a straightforward method for producing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

Materials:

- Dioctadecyldimethylammonium bromide (DODAB)
- Chloroform or a chloroform/methanol mixture (2:1 v/v)
- Aqueous buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Vortex mixer

#### Protocol:

- **Lipid Film Preparation:** Dissolve the desired amount of DODAB in chloroform or a chloroform/methanol mixture in a round-bottom flask.[\[9\]](#)[\[10\]](#)
- **Solvent Evaporation:** Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[\[10\]](#)[\[11\]](#) Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[\[9\]](#)[\[11\]](#)
- **Hydration:** Add the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature ( $T_m$ ) of DODAB, which is approximately 45°C.[\[4\]](#) A common practice is to hydrate at 60°C.[\[7\]](#)
- **Vesicle Formation:** Agitate the flask vigorously using a vortex mixer until the lipid film is fully dispersed, resulting in a milky suspension of multilamellar vesicles.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Method 2: Sonication

Sonication is used to reduce the size and lamellarity of vesicles, typically producing small unilamellar vesicles (SUVs). Both bath and probe sonicators can be used.[\[12\]](#)[\[13\]](#)

#### Materials:

- DODAB multilamellar vesicle suspension (prepared as in Method 1)

- Bath sonicator or probe sonicator
- Ice bath

Protocol:

- Preparation: Place the vial containing the MLV suspension in an ice bath to prevent overheating during sonication.
- Sonication:
  - Bath Sonication: Place the vial in the bath sonicator and sonicate until the milky suspension becomes clear or translucent. This may take 10-30 minutes.[\[13\]](#)
  - Probe Sonication: Insert the tip of the probe sonicator into the vesicle suspension. Sonicate in pulses to avoid excessive heating.
- Annealing: After sonication, the vesicle solution can be left to anneal at a temperature above the  $T_m$  for a period to ensure stability.

## Method 3: Extrusion

Extrusion is a widely used technique to produce unilamellar vesicles of a defined size.[\[14\]](#)[\[15\]](#)[\[16\]](#) This method involves passing a lipid suspension through a polycarbonate membrane with a specific pore size.[\[14\]](#)

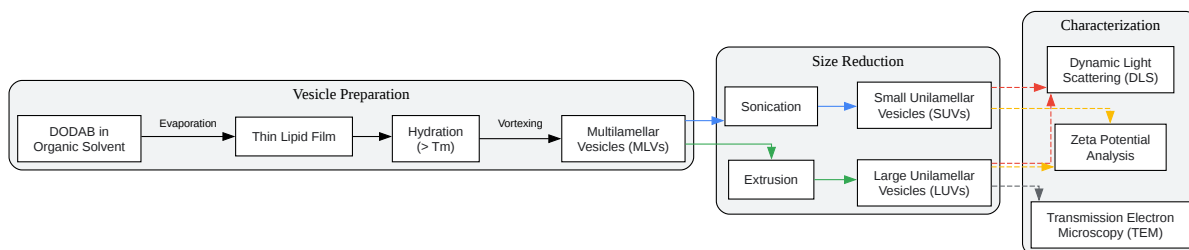
Materials:

- DODAB multilamellar vesicle suspension (prepared as in Method 1)
- Mini-extruder apparatus
- Polycarbonate membranes (e.g., 100 nm pore size)
- Syringes

Protocol:

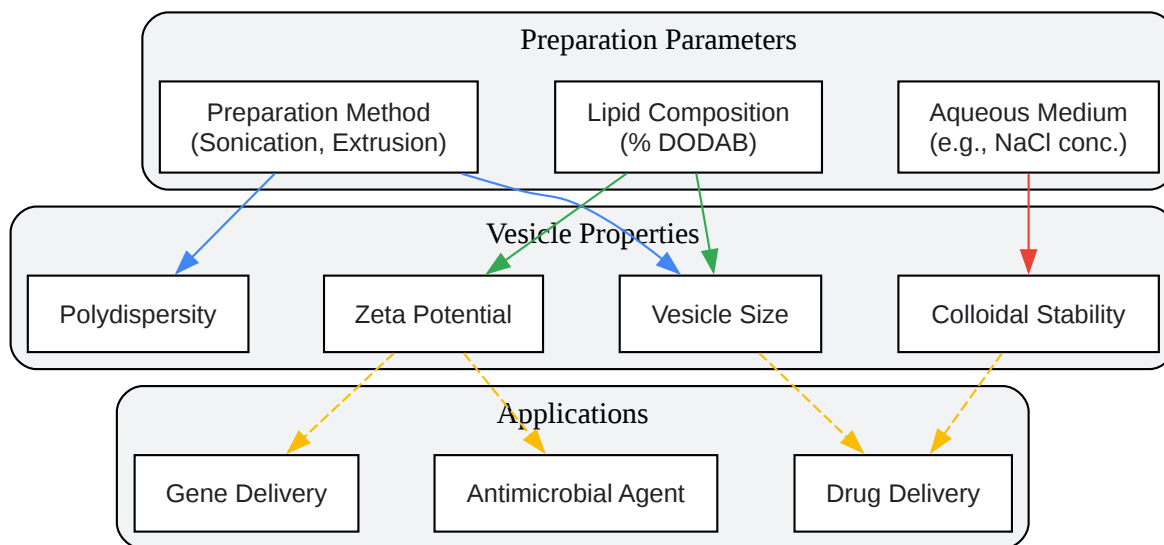
- Apparatus Assembly: Assemble the mini-extruder with the desired polycarbonate membrane according to the manufacturer's instructions.[11]
- Hydration and Loading: Hydrate the lipid film with the chosen aqueous buffer and load the resulting MLV suspension into one of the syringes.
- Extrusion: Pass the lipid suspension back and forth through the membrane a sufficient number of times (typically 11-21 passes).[9] This process is ideally carried out at a temperature above the lipid's  $T_m$ . The resulting vesicle solution should be translucent.[11] The size of the final vesicles will be close to the pore size of the membrane used.[14]

## Visualizations



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Caption: Experimental workflow for the preparation and characterization of DODAB unilamellar vesicles.



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Caption: Logical relationships between preparation parameters, vesicle properties, and applications.

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Address: 3281 E Guasti Rd

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